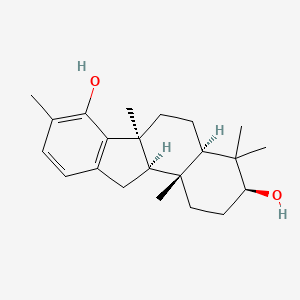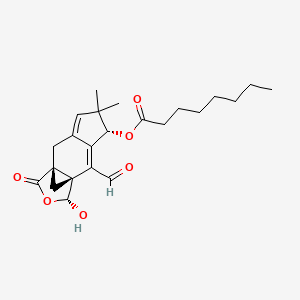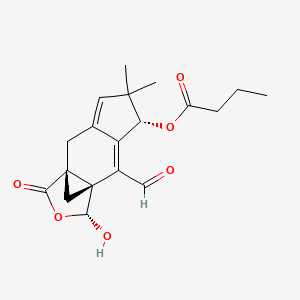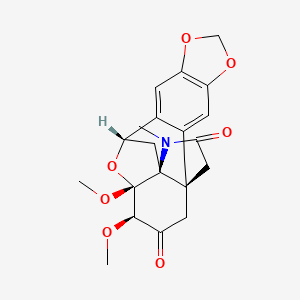
periglaucine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Periglaucine C is an isoquinoline alkaloid. It has a role as a metabolite.
Applications De Recherche Scientifique
Antiviral Properties
Periglaucine C, along with other hasubanane-type alkaloids, has been identified as having inhibitory effects on hepatitis B virus (HBV) and human immunodeficiency virus (HIV-1). Research has shown that these compounds can reduce HBV surface antigen secretion and exhibit activity against HIV-1, indicating potential therapeutic applications in viral infections (Yan et al., 2008).
Antifungal Activity
This compound has demonstrated efficacy against fungal pathogens, particularly in inhibiting the survival of Candida albicans. This suggests its potential role in developing new antifungal treatments, especially given the rise in resistance to traditional antifungal drugs (Ansari et al., 2016).
Drug Delivery Systems
Innovative approaches in drug delivery systems are being explored using this compound. One study encapsulated Periglaucine A (a related compound) in poly (dl-lactide-co-glycolide) nanoparticles, enhancing its therapeutic efficacy against Acanthamoeba infections. This signifies the potential of this compound in similar drug delivery applications (Mahboob et al., 2018).
Acanthamoebicidal Effects
This compound has been found effective against Acanthamoeba species, which are responsible for serious infections like amoebic keratitis and encephalitis. This suggests its potential as a treatment option for these infections (Mahboob et al., 2017).
Xenotransplantation Safety
Although not directly related to this compound, research involving porcine endogenous retroviruses (PERVs) is relevant in the broader context of xenotransplantation, where porcine cells, tissues, or organs are used in humans. Understanding the behavior of PERVs is crucial for ensuring the safety of such transplants. Studies have focused on analyzing the infection and transmission potential of these viruses in xenotransplantation scenarios (Heneine et al., 2001).
Propriétés
Formule moléculaire |
C20H21NO7 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(1R,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione |
InChI |
InChI=1S/C20H21NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,15,17H,6-9H2,1-3H3/t15-,17+,18+,19-,20-/m0/s1 |
Clé InChI |
JCBUXRPOTHJGDK-VRCPBSEVSA-N |
SMILES isomérique |
CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC |
SMILES canonique |
CN1C(=O)CC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


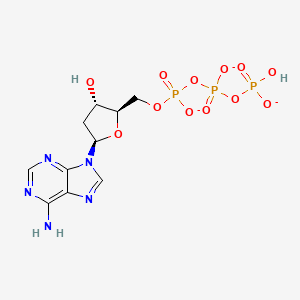

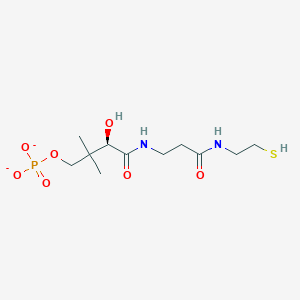
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
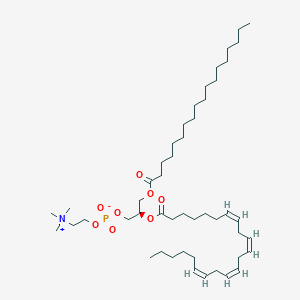
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
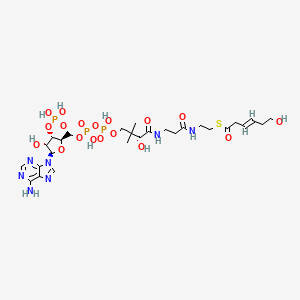

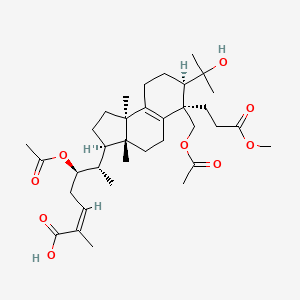
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
